molecular formula C18H23NO7 B14011067 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate CAS No. 1851-55-4

1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate

Cat. No.: B14011067
CAS No.: 1851-55-4
M. Wt: 365.4 g/mol
InChI Key: PAPCYNCGILOTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an acetylamino group, a hydroxymethyl group, and a benzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate typically involves multi-step organic reactions. The process may start with the preparation of the core hexanedioate structure, followed by the introduction of the benzyl, ethyl, acetylamino, and hydroxymethyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include:

  • Benzyl chloride for the introduction of the benzyl group.
  • Ethyl bromide for the ethyl group.
  • Acetyl chloride for the acetylamino group.
  • Formaldehyde for the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the hexanedioate structure can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases or conditions.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 6-ethyl 2-(amino)-2-(hydroxymethyl)-3-oxohexanedioate: Similar structure but with an amino group instead of an acetylamino group.

    1-Benzyl 6-ethyl 2-(acetylamino)-2-(methyl)-3-oxohexanedioate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is unique due to the presence of both the acetylamino and hydroxymethyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

CAS No.

1851-55-4

Molecular Formula

C18H23NO7

Molecular Weight

365.4 g/mol

IUPAC Name

1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate

InChI

InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21)

InChI Key

PAPCYNCGILOTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.